N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group and a methylbenzenesulfonamido group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorophenyl and methylbenzenesulfonamido intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, sulfonating agents, and coupling reagents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same synthetic routes as in laboratory synthesis but optimized for large-scale production. Quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-4-(N-METHYLBENZENESULFONAMIDO)BUTANAMIDE
- N-(4-CHLOROPHENYL)-4-(N-METHYL4-FLUOROBENZENESULFONAMIDO)BUTANAMIDE
- N-(4-CHLOROPHENYL)-4-(N-METHYL4-BROMOBENZENESULFONAMIDO)BUTANAMIDE
Uniqueness
N-(4-CHLOROPHENYL)-4-(N-METHYL4-CHLOROBENZENESULFONAMIDO)BUTANAMIDE is unique due to the presence of both chlorophenyl and methylbenzenesulfonamido groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-21(25(23,24)16-10-6-14(19)7-11-16)12-2-3-17(22)20-15-8-4-13(18)5-9-15/h4-11H,2-3,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYJDQEAJCIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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